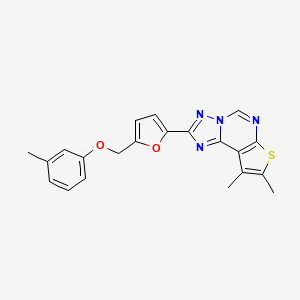
Agn-PC-0LP1H3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0LP1H3 is a chemical compound with the molecular formula C21H18N4O2S . It consists of 18 hydrogen atoms, 21 carbon atoms, 4 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Agn-PC-0LP1H3 would involve scaling up the laboratory synthesis process. This typically includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as preparative liquid chromatography may be employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
Agn-PC-0LP1H3 can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol or amine derivative.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials
Mechanism of Action
The mechanism by which Agn-PC-0LP1H3 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological outcomes.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Agn-PC-0LP1H3 include other molecules with similar structural features or functional groups. Examples might include other sulfur-containing heterocycles or nitrogen-rich organic compounds .
Uniqueness
This compound is unique due to its specific combination of atoms and the resulting chemical properties. This uniqueness can be leveraged in applications where other compounds may not be as effective or versatile.
Conclusion
This compound is a compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a range of reactions and interact with biological targets, making it a valuable tool for researchers and industry professionals alike.
Properties
CAS No. |
7167-19-3 |
|---|---|
Molecular Formula |
C21H18N4O2S |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
11,12-dimethyl-4-[5-[(3-methylphenoxy)methyl]furan-2-yl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C21H18N4O2S/c1-12-5-4-6-15(9-12)26-10-16-7-8-17(27-16)19-23-20-18-13(2)14(3)28-21(18)22-11-25(20)24-19/h4-9,11H,10H2,1-3H3 |
InChI Key |
RJGPGRVNMJDYQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C(=C(S5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















